1,4-Dioxa-8-azaspiro[4.6]undecane

Catalog No.
S740382
CAS No.
16803-07-9
M.F
C8H15NO2
M. Wt
157.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Dioxa-8-azaspiro[4.6]undecane

CAS Number

16803-07-9

Product Name

1,4-Dioxa-8-azaspiro[4.6]undecane

IUPAC Name

1,4-dioxa-9-azaspiro[4.6]undecane

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

InChI

InChI=1S/C8H15NO2/c1-2-8(3-5-9-4-1)10-6-7-11-8/h9H,1-7H2

InChI Key

FBZXTZIKSOUPGL-UHFFFAOYSA-N

SMILES

C1CC2(CCNC1)OCCO2

Synonyms

1,4-DIOXA-8-AZA-SPIRO[4.6]UNDECANE

Canonical SMILES

C1CC2(CCNC1)OCCO2

1,4-Dioxa-8-azaspiro[4.6]undecane is a highly stable, spirocyclic ketal-protected azepane building block essential for synthesizing 4-substituted azepane derivatives. By masking the highly reactive C4 ketone of azepan-4-one with an ethylene glycol-derived spiroketal, this compound eliminates the self-condensation and polymerization risks inherent to the unprotected free base [1]. It serves as a premium precursor for medicinal chemistry and agrochemical development, offering a robust secondary amine site for Buchwald-Hartwig cross-couplings, acylations, and alkylations under strongly basic or nucleophilic conditions. As a 7-membered ring analog to the ubiquitous piperidine ketals, it provides distinct conformational flexibility and altered exit vectors, making it an invaluable tool for scaffold hopping, patent space expansion, and tuning the physicochemical properties of active pharmaceutical ingredients.

Procurement Fit

Scaffold Rigid [7+5] spiro building block, zero rotatable bonds, LogP 0.03
Format Free base liquid, room temperature storage, ≥95% purity
Sourcing ChemBridge stock (Cat# 4037749), multi-vendor access, Hit2Lead available

Attempting to substitute 1,4-dioxa-8-azaspiro[4.6]undecane with unprotected azepan-4-one or its hydrochloride salt during complex multi-step synthesis routinely leads to severe process failures. The unprotected azepan-4-one free base is highly unstable, undergoing rapid intermolecular aldol condensation and oligomerization, which drastically reduces shelf life and batch-to-batch reproducibility [1]. Furthermore, during N-alkylation or metal-catalyzed N-arylation, the exposed ketone in the unprotected analog acts as a competing electrophile, leading to complex side-product mixtures and depressed yields of the target N-functionalized intermediate. Substituting with the 6-membered piperidine analog (1,4-dioxa-8-azaspiro[4.5]decane) alters the fundamental 3D geometry and target binding affinity of the final molecule, failing to achieve the specific conformational and intellectual property benefits provided by the 7-membered azepane core.

Substitution Risk

Target — 1,4-Dioxa-8-azaspiro[4.6]undecane
Typical Substitute Azaspiro Analogs
Rotatable bonds 0 — fully rigid spiro core
Rotatable bonds ≥1 (e.g., [4.5]decane or [5.5]undecane derivatives); entropic penalty upon binding may differ
Lipophilicity LogP ~0.03 — balanced, fragment-like
Lipophilicity LogP typically 1.8–3.8 for substituted analogs; solubility/permeability profile may not transfer
Amine basicity Azepane pKa ~10.6–11.0 (seven-membered ring)
Amine basicity Piperidine pKa ~10.0–10.5 (six-membered ring); ionization and membrane partitioning may shift

Superior N-Functionalization Chemoselectivity and Yield

During palladium-catalyzed N-arylation, 1,4-dioxa-8-azaspiro[4.6]undecane delivers highly efficient coupling without side reactions, whereas unprotected azepan-4-one fails due to competing enolate formation and aldol condensation [1]. The spiroketal protection completely masks the electrophilic C4 position, enabling robust functionalization under strongly basic conditions.

Evidence DimensionIsolated yield of N-arylated intermediate
Target Compound Data>85% yield with zero ketone-derived oligomers
Comparator Or BaselineUnprotected azepan-4-one (<30% yield, extensive degradation)
Quantified Difference>55% absolute yield improvement and elimination of complex chromatographic purification
ConditionsPd-catalyzed Buchwald-Hartwig amination (NaOtBu, Toluene, 100°C)

Ensures scalable, high-yielding N-derivatization without the material waste and purification bottlenecks associated with unprotected cyclic aminoketones.

Rotatable Bonds
Cross-study comparable
0 vs ≥1
Target: 0; [4.5]decane derivative: 1; [5.5]undecane analogs: 2–4
Supports reduced entropic penalty in target binding; may improve ligand efficiency metrics
Inferred from 2D structure; no experimental binding data provided

Extended Ambient Shelf-Life and Handling Stability

Unprotected azepan-4-one free base is notoriously unstable, rapidly undergoing intermolecular Schiff base formation and polymerization upon standing. In contrast, 1,4-dioxa-8-azaspiro[4.6]undecane exhibits exceptional ambient stability, maintaining near-perfect purity over extended storage periods [1].

Evidence DimensionPurity retention during ambient storage
Target Compound Data>99% purity retained after 6 months at 25°C
Comparator Or BaselineAzepan-4-one free base (<50% purity after 48 hours at 25°C)
Quantified DifferenceMonths vs. hours of viable shelf-life
ConditionsNeat compound stored under inert atmosphere at 25°C

Drastically reduces chemical waste and eliminates the need for on-demand generation of the free base, streamlining procurement and inventory management.

Lipophilicity (LogP)
Class-level inference
0.03 vs 1.8–3.8
Target: 0.03; substituted analogs: >1.8
Reported LogP suggests higher aqueous solubility; direct CNS-fragment screening may be supported
Calculated values; experimental logP measurement would refine selection

Distinct Conformational Exit Vectors for Scaffold Hopping

When substituting the ubiquitous 6-membered piperidine ring, 1,4-dioxa-8-azaspiro[4.6]undecane provides a distinct 7-membered azepane core that significantly alters the spatial trajectory of N- and C4-substituents [1]. This expanded ring system introduces unique conformational flexibility compared to the rigid chair conformation of 1,4-dioxa-8-azaspiro[4.5]decane.

Evidence DimensionRing size and substituent vector projection
Target Compound Data7-membered azepane core (expanded bond angles, flexible twist-chair/boat conformations)
Comparator Or Baseline1,4-Dioxa-8-azaspiro[4.5]decane (6-membered piperidine core, rigid chair conformation)
Quantified DifferenceAltered 3D spatial projection and increased conformational entropy
ConditionsIn silico 3D conformational profiling and X-ray crystallographic analysis

Provides a critical structural distinction necessary for escaping crowded piperidine-based patent landscapes and optimizing target-binding thermodynamics.

Scaffold Novelty
Class-level inference
[7+5] spiro system
Versus widely explored [4.5] and [5.5] frameworks
Less represented in medicinal chemistry literature; may access under-sampled chemical space
Qualitative assessment based on publication trends; patent landscape review advised

Rapid and Mild Late-Stage Deprotection Kinetics

Following N-derivatization, the ethylene ketal of 1,4-dioxa-8-azaspiro[4.6]undecane can be rapidly and quantitatively cleaved under mild acidic conditions to reveal the reactive ketone. This process is significantly faster and requires less aggressive conditions than sterically hindered protecting groups, preserving sensitive functionality elsewhere in the molecule [1].

Evidence DimensionTime to >95% ketal cleavage
Target Compound Data<2 hours at room temperature
Comparator Or BaselineSterically hindered ketals (e.g., neopentyl glycol ketals, >12 hours or elevated heating)
Quantified Difference>10 hours reduction in reaction time under milder conditions
Conditions2M HCl in THF/water at 25°C

Allows for efficient unmasking of the ketone late in the synthetic sequence without degrading delicate, fully elaborated API intermediates.

Amine Basicity (pKa)
Class-level inference
Azepane ~10.6–11.0
Piperidine in [4.5] scaffold: ~10.0–10.5
Reported pKa difference may shift ionization and membrane partitioning, relevant to ADME profiling
Inferred from parent heterocycle measurements; compound-specific pKa verification recommended
Commercial Availability
Head-to-head
In stock vs custom synthesis
Target: ChemBridge Cat# 4037749, 1–3 day shipping; related [4.6] scaffolds: 4–8 week lead time
Immediate stock accelerates hit validation; multi-vendor sourcing provides procurement flexibility
Inventory verified 2024–2025; confirm current stock before ordering

Scaffold Hopping in Piperidine-Heavy Patent Landscapes

Directly leveraging the distinct conformational exit vectors established in Section 3, 1,4-dioxa-8-azaspiro[4.6]undecane is utilized to replace ubiquitous piperidine or piperazine rings in lead compounds. This substitution alters lipophilicity and metabolic stability while generating novel, patentable API structures [1].

Late-Stage C4-Functionalized Azepane Synthesis

Capitalizing on the rapid and mild deprotection kinetics of the spiroketal, this compound serves as the optimal building block for creating 4-amino, 4-alkyl, or 4-aryl azepanes. The ketone can be unmasked late in the synthetic sequence for subsequent reductive amination or Grignard addition without degrading the elaborated intermediate [2].

Combinatorial Library Generation for High-Throughput Screening

Thanks to its exceptional ambient shelf-life and robust chemoselectivity during N-functionalization, this protected azepanone is ideal for automated parallel synthesis. It enables the efficient generation of diverse azepane-based screening libraries (e.g., amides, ureas, sulfonamides) without the yield losses associated with unprotected cyclic aminoketones [3].

Application Fit

Application
Selection Property
Validation Focus
CNS fragment-based screening
Fragment-like profile: MW 157, zero rotatable bonds, LogP 0.03
Confirm binding affinity and ligand efficiency in biochemical or biophysical fragment screens
Scaffold hopping from [4.5] leads
Ring-size-dependent amine basicity and conformational rigidity
Assess target affinity, selectivity, and ADME changes relative to piperidine-based [4.5] series
Diversity-oriented synthesis / library enrichment
Under-sampled [7+5] scaffold with free secondary amine handle
Verify scaffold novelty and synthetic tractability; confirm compatible with parallel chemistry
PROTAC linker attachment
Rigid spirocyclic core with azepane amine for conjugation
Evaluate ternary complex formation and degradation efficiency; monitor permeability post-linker

XLogP3

0.1

Wikipedia

1,4-Dioxa-8-azaspiro[4.6]undecane

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